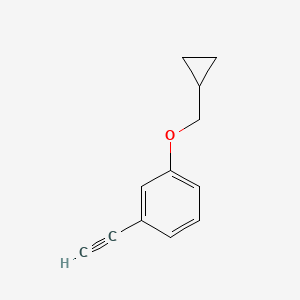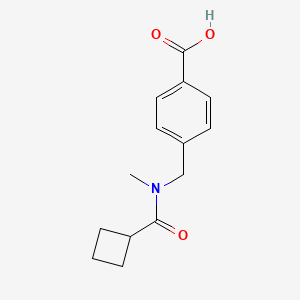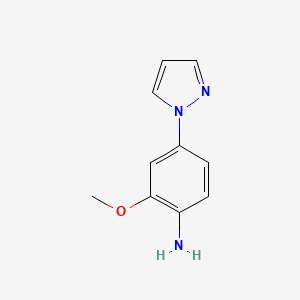
2-Metoxi-4-(1H-pirazo-1-il)anilina
Descripción general
Descripción
“2-Methoxy-4-(1H-pyrazol-1-yl)aniline” is a compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group. This compound has a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” consists of a pyrazole ring attached to an aniline group at the 4-position and a methoxy group at the 2-position . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” were not found in the available literature, pyrazole compounds are known to participate in various chemical reactions. These include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .
Aplicaciones Científicas De Investigación
Potencial Terapéutico
Los compuestos que contienen imidazol, que incluyen derivados de pirazol, se ha encontrado que exhiben una amplia gama de propiedades químicas y biológicas . Se han utilizado en el desarrollo de nuevos fármacos debido a sus diversos efectos farmacológicos .
Actividad Antibacteriana
Se ha reportado que los derivados del imidazol muestran actividad antibacteriana . Esto sugiere que “2-Metoxi-4-(1H-pirazo-1-il)anilina” podría usarse potencialmente en el desarrollo de nuevos fármacos antibacterianos.
Actividad Antitumoral
También se ha reportado que los derivados del imidazol exhiben actividad antitumoral . Esto indica que “this compound” podría usarse potencialmente en la investigación y el tratamiento del cáncer.
Actividad Antileishmanial
Los compuestos que contienen pirazol, incluida la “this compound”, han mostrado potentes actividades antileishmaniales . Esto sugiere posibles aplicaciones en el tratamiento de la leishmaniasis, una enfermedad tropical causada por cepas de Leishmania .
Actividad Antimalárica
Algunos derivados de pirazol acoplados a hidracina han demostrado actividades antimaláricas significativas . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de medicamentos antimaláricos.
Actividad Inhibitoria de PDE10A
Se ha encontrado que los compuestos con un núcleo de pirazol exhiben actividad inhibitoria de PDE10A . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de fármacos que se dirigen a PDE10A, una enzima implicada en varios trastornos neurológicos .
Direcciones Futuras
The future directions for “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds could be of interest in the development of new drugs .
Mecanismo De Acción
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Hadizadeh, F., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives as potential anti-breast cancer agents. Medicinal Chemistry Research, 28(12), 2287-2297
- Sahu, P. K., et al. (2013). Design, synthesis and biological evaluation of 4-(1-(4-aryl-1H-pyrazol-3-yl)phenyl)benzenesulfonamides as soluble epoxide hydrolase inhibitors. Medicinal Chemistry Research, 22(10), 4960-4970
- Kumar, A., et al. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of novel 1,2,3-triazole tethered 1,3,5-triazine derivatives. BMC Chemistry, 18(1), 1-14
- Kumar, A., et al. (2020). Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the search for new therapeutic agents. Chemistry Central Journal, 14(1), 1-11
Propiedades
IUPAC Name |
2-methoxy-4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCWFDQDGDZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)

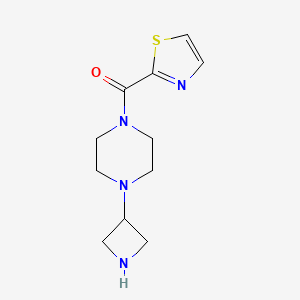
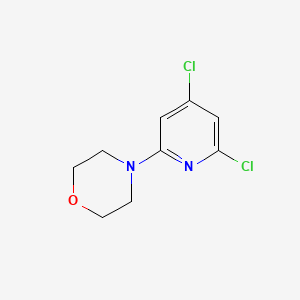

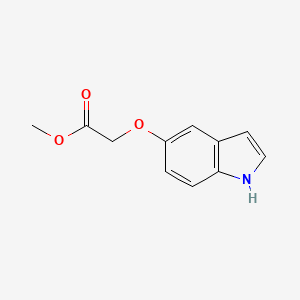
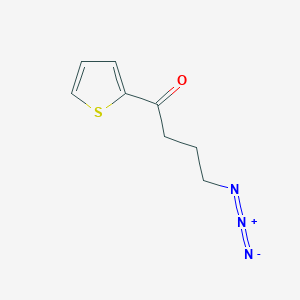
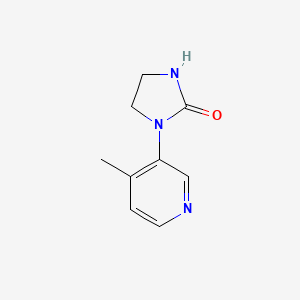
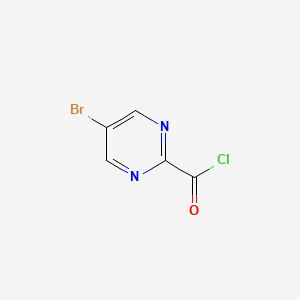
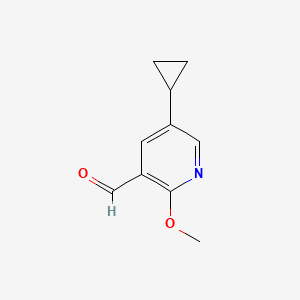
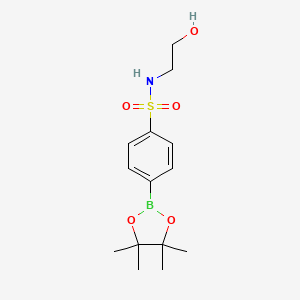
![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)
